4-(4-Nitrophenyl)-1,3-thiazol-2-amine
Overview
Description
CA-011 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CA-011 typically involves a multi-step process that includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as calcium nitrate and cobalt nitrate.
Complexation: These starting materials are subjected to complexation using citric acid as a complexing agent.
Sol-Gel Method: The complexed solution is then processed through a sol-gel method, where polyethylene glycol is added as a dispersing agent.
Industrial Production Methods
In industrial settings, the production of CA-011 may involve large-scale sol-gel processes with optimized reaction conditions to ensure high yield and purity. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
CA-011 undergoes various types of chemical reactions, including:
Oxidation: CA-011 can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: It can also be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: CA-011 participates in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state oxides, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
CA-011 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its stability and reactivity.
Biology: CA-011 is studied for its potential biological activities, including its role in cellular processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component in medical devices.
Industry: CA-011 is utilized in industrial processes, including the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of CA-011 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes by binding to target proteins and influencing their activity. The exact pathways involved depend on the specific application and context in which CA-011 is used .
Comparison with Similar Compounds
Similar Compounds
Calcium Oxide (CaO): Known for its use in various industrial applications, including as a catalyst and in carbon capture.
Calcium Carbonate (CaCO3): Widely used in the production of cement and as a dietary supplement.
Calcium Hydroxide (Ca(OH)2): Commonly used in water treatment and as a pH regulator.
Uniqueness of CA-011
CA-011 stands out due to its unique combination of stability, reactivity, and potential applications across multiple fields. Unlike other calcium-based compounds, CA-011 offers specific advantages in terms of its chemical properties and versatility in research and industrial applications.
Properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKJWJIWXCUKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039238 | |
Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2104-09-8 | |
Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2104-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(4-nitrophenyl)thiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002104098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-(p-nitrophenyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9039238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-(p-nitrophenyl)-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-Nitrophenyl)-2-thiazolamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5F5REB7MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 4-(4-Nitrophenyl)-1,3-thiazol-2-amine play in the synthesis of the bifunctional reactive dyes and how does this impact the dye's interaction with nylon fabrics?
A1: this compound serves as a key building block in the multi-step synthesis of the bifunctional reactive dye. It undergoes diazotization, followed by coupling with H-acid and other coupling components to form the final dye molecule []. The nitro group present in the this compound moiety influences the dye's light absorption properties. This is evident in the observed hypochromic shift in the dye's wavelength of maximum absorption (λmax) compared to its counterpart synthesized with 4-(4-Methylphenyl)-1,3-thiazol-2-amine []. This shift suggests an influence on the dye's electronic structure and its interaction with light. While the research focuses on the synthesis and dyeing properties, further investigation is needed to fully elucidate the specific interactions between the dye, including the role of the nitro group, and the nylon fibers at a molecular level.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.